molecular formula C12H7F3O B6373490 4-(3,5-Difluorophenyl)-3-fluorophenol, 95% CAS No. 1224685-23-7

4-(3,5-Difluorophenyl)-3-fluorophenol, 95%

Cat. No.: B6373490
CAS No.: 1224685-23-7
M. Wt: 224.18 g/mol
InChI Key: CARNTWQLCWHGEC-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3-fluorophenol, or DFPF, is a synthetic compound that has been used in a variety of scientific applications due to its unique properties. It is a highly effective and versatile compound that has been used in numerous research and laboratory experiments.

Scientific Research Applications

DFPF has been used in a variety of scientific research applications due to its unique properties. It has been used as an intermediate in the synthesis of pharmaceuticals and other compounds, as an inhibitor of the enzyme cyclooxygenase-2, and as a ligand for the transcription factor NF-κB. It has also been used in the study of gene expression, as a tool for studying the structure and function of proteins, and as a probe for studying the structure and function of enzymes.

Mechanism of Action

The mechanism of action of DFPF is not fully understood. However, it is believed to bind to the cysteine residue of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and to inhibit its activity. It is also believed to bind to the transcription factor NF-κB, which is involved in the regulation of gene expression, and to regulate its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPF are not fully understood. However, it has been demonstrated to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and to regulate the activity of the transcription factor NF-κB, which is involved in the regulation of gene expression. It has also been demonstrated to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using DFPF in laboratory experiments include its high purity (95%), its low cost, its low toxicity, and its ability to be used in a variety of reactions. The limitations of using DFPF in laboratory experiments include its potential to react with other compounds, its potential to degrade over time, and its potential to cause irritation if it comes into contact with skin or eyes.

Future Directions

For research on DFPF include further exploration of its mechanism of action, further exploration of its biochemical and physiological effects, further exploration of its potential applications in pharmaceuticals and other compounds, and further exploration of its potential for use in gene therapy. Additionally, further research could be conducted on its potential for use in imaging techniques such as positron emission tomography and magnetic resonance imaging. Finally, further research could be conducted on its potential for use in drug delivery systems.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNTWQLCWHGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684226
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224685-23-7
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-3-fluorophenol (T-1) (50.0 g), 3,5-difluorophenylboronic acid (45.5 g), potassium carbonate (72.4 g), Pd(Ph3P)2Cl2 (5.52 g) and 2-propanol (500 ml) were put in a reaction vessel and heated to reflux for 5 hours under an atmosphere of nitrogen. After the reaction solution had been cooled to 25° C., it was poured into water (500 ml) and mixed with it. Toluene (500 ml) was added to the solution to separate organic and aqueous phases, and extraction was carried out. The combined organic phase was washed with water and dried over anhydrous magnesium sulfate. The resulting solution was concentrated under reduced pressure and the residue was purified with a fractional operation by means of column chromatography (silica gel; toluene). The product was further purified by recrystallization from a mixed solvent of heptane/Solmix A-11 and dried, giving 4-hydroxy-2,3′,5′-trifluoro-1,1′-biphenyl (T-2) (43.4 g). The yield based on the compound (T-1) was 74%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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